![molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6](/img/structure/B14248291.png)
[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogens, organometallic reagents, under controlled temperature and inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
- 1,1-Bis(trimethylsilylmethyl)cyclopropane
- 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane
Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .
Eigenschaften
CAS-Nummer |
392251-04-6 |
|---|---|
Molekularformel |
C17H30Si2 |
Molekulargewicht |
290.6 g/mol |
IUPAC-Name |
trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane |
InChI |
InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3 |
InChI-Schlüssel |
ZCVHRTLZENDEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


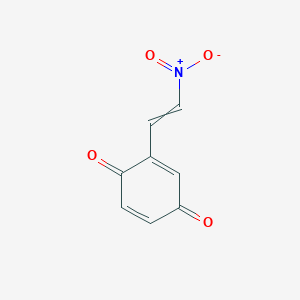

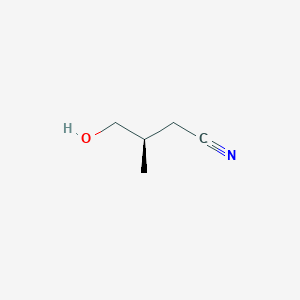
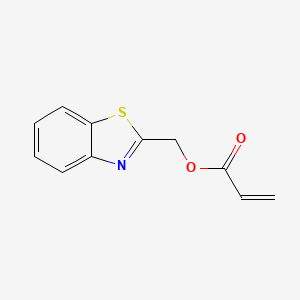
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
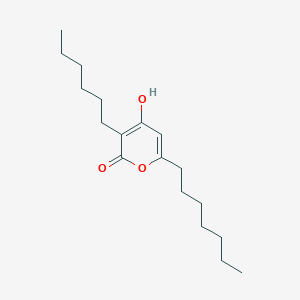
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
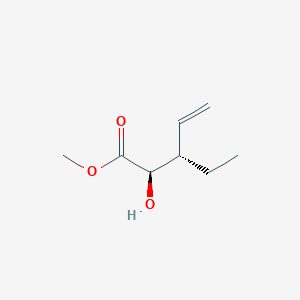
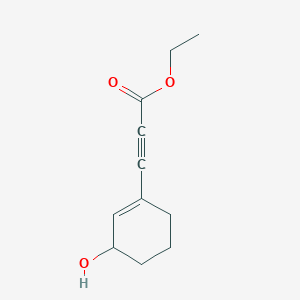
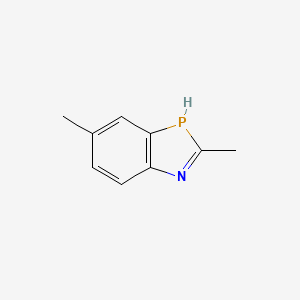
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
